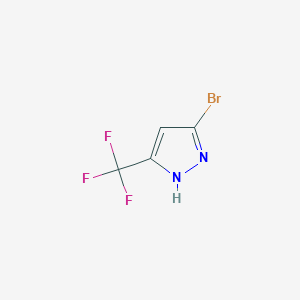

3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULONMXISWOZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93608-11-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-1h-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the pyrazole scaffold provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl moiety is well-known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug design.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is fundamental to its application in synthesis and analysis.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 93608-11-8 | [5] |

| Molecular Formula | C₄H₂BrF₃N₂ | [5] |

| Molecular Weight | 214.97 g/mol | [5] |

| Appearance | White to off-white solid | [2][3][4] |

| Purity | ≥97% (typical) | [5] |

| Predicted Boiling Point | ~242 °C | N/A |

| Predicted pKa | ~9.83 | N/A |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | N/A |

Spectroscopic Profile

Detailed experimental spectroscopic data for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is not extensively published. However, based on the analysis of related pyrazole derivatives, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring a singlet for the C4-H proton of the pyrazole ring, likely in the range of δ 6.5-7.0 ppm. The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbon bearing the trifluoromethyl group (C5) will appear as a quartet due to C-F coupling. The brominated carbon (C3) and the C4 carbon will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ range).[6][7][8]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[9][10] The molecular ion peak would be observed at m/z corresponding to C₄H₂BrF₃N₂. Fragmentation may involve the loss of Br, CF₃, or HCN moieties.

Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

The synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common strategies are the cyclocondensation of a trifluoromethylated β-diketone followed by bromination, and the direct bromination of a pre-existing trifluoromethyl pyrazole.

Synthesis via Cyclocondensation and Bromination

This is a robust and widely applicable method for constructing the pyrazole ring system.[11][12] The general workflow is depicted below:

Figure 1: General workflow for the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole via cyclocondensation and subsequent bromination.

Experimental Protocol:

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

To a solution of a suitable trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Bromination of 3-(Trifluoromethyl)-1H-pyrazole

-

Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Causality Behind Experimental Choices: The use of ethanol as a solvent in the cyclocondensation step is common as it is a polar protic solvent that facilitates the reaction between the diketone and hydrazine. NBS is a preferred brominating agent for this type of reaction as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often leading to high regioselectivity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole stems from the reactivity of the bromine atom, which can be readily displaced or engaged in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is an excellent substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.[13][14][15][16][17]

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-aryl-5-(trifluoromethyl)-1H-pyrazole.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNA) at the bromine-bearing carbon.[18][19][20][21][22] This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to further functionalize the pyrazole core.

Applications in Research and Development

The unique structural features of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole make it a valuable precursor for the synthesis of a wide range of biologically active compounds.

Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[23] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability and cell membrane permeability.[24] Consequently, derivatives of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole are actively investigated as potential therapeutic agents, including:

-

Anti-inflammatory agents: As potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[25]

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal agents: Targeting essential enzymes in pathogens.[26]

Agrochemicals

Trifluoromethylated pyrazoles are also prominent in the agrochemical industry, with many commercial pesticides and herbicides containing this motif.[27] The trifluoromethyl group contributes to the potency and stability of these compounds in environmental conditions.

Safety and Handling

3-Bromo-5-(trifluoromethyl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in cross-coupling and nucleophilic substitution reactions, combined with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in the fields of drug discovery and agrochemical development. This guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Heller, S. T., & Natarajan, S. (2016). In situ Synthesis of Pyrazoles from Ketones and Acid Chlorides.

- Abdel-Wahab, B. F., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 64, 461-469.

- Anderson, D. M. W., & Finar, I. L. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 395-398.

- El-Sayed, M. A. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16.

- El-Kafrawy, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269-2280.

- Various Authors. (n.d.). Some biologically active trifluoromethylated pyrazoles.

- Various Authors. (n.d.). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds.

- Li, W., et al. (2018). Formal nucleophilic substitution of bromocyclopropanes with azoles. Organic Letters, 20(15), 4563-4567.

- Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6334.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Various Authors. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.

- El-Kafrawy, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269-2280.

- Tairov, M. A., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

- Amari, G., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6598.

- Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 211-218.

- El-Kafrawy, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.

- Visnav. (2022).

- El-Kafrawy, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. OUCI.

- Various Authors. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.

- El-Kafrawy, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

- Al-Zoubi, R. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1578.

- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212.

- Nicholson, J. K., et al. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in the HPLC/ICPMS trace in Figure 1.

- Various Authors. (n.d.).

- American Elements. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

- Reddy, P. V. G., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083.

- Tairov, M. A., et al. (2021).

- Houk, K. N., & Cheong, P. H.-Y. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(38), 11930-11938.

- Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction.

- PubChemLite. (n.d.). 3-bromo-1-methyl-5-(trifluoromethyl)-1h-pyrazole.

- McBee, E. T., et al. (1951). Bromination of Trifluoromethylbenzenes. Journal of the American Chemical Society, 73(8), 3932-3934.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum.

- Fluorochem. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-pyrazole.

- CymitQuimica. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-pyrazole.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- The Organic Chemistry Tutor. (2025).

- Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrazole | 93608-11-8.

- ChemScene. (n.d.). 93608-11-8 | 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

- Chemical Synthesis Database. (n.d.). 5-(trifluoromethyl)-1H-pyrazol-3-ol.

- Laskin, J., & Futrell, J. H. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry, 96(28), 10398-10405.

- Various Authors. (n.d.). Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3.

- World Journal of Pharmaceutical Research. (n.d.). 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- BLDpharm. (n.d.). 93608-11-8|3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

- Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905.

- Canvas. (2023).

- Sigma-Aldrich. (n.d.). 3-Bromo-5-methyl-1H-pyrazole | 57097-81-1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. visnav.in [visnav.in]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-<i>a</i>]pyrimidin-5(4<i>H<… [ouci.dntb.gov.ua]

- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. youtube.com [youtube.com]

- 23. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS No. 93608-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, a key building block in modern medicinal chemistry and drug discovery. The document delves into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling are provided, alongside a discussion of the biological significance of the trifluoromethyl-pyrazole scaffold. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities for therapeutic applications.

Introduction: The Significance of the Trifluoromethyl-Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of these molecules. The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, trifluoromethylated pyrazoles are integral to the development of a wide range of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS No. 93608-11-8) has emerged as a particularly valuable synthetic intermediate. The presence of a bromine atom at the 3-position provides a versatile handle for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for biological screening.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 93608-11-8 | [2][3] |

| Molecular Formula | C4H2BrF3N2 | [2] |

| Molecular Weight | 214.97 g/mol | [2] |

| Appearance | Solid | [4] |

| Purity | ≥95% - 98% | [4] |

| Storage | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon) | |

| InChI Key | ULONMXISWOZBAK-UHFFFAOYSA-N | [4] |

Safety Information:

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6][7]

-

Hazard Statements: Causes skin irritation and serious eye irritation. May be harmful if swallowed or in contact with skin. May cause respiratory irritation.[5]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5]

Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

While several methods exist for the synthesis of substituted pyrazoles, a common and effective route to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole involves the bromination of a suitable pyrazole precursor. A plausible synthetic pathway starts from 3-(trifluoromethyl)-1H-pyrazole, which can be synthesized through the condensation of a trifluoromethyl-β-diketone with hydrazine.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

This protocol is a representative procedure based on established methods for pyrazole synthesis and bromination.

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Bromination to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup: Dissolve the synthesized 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform or acetic acid in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1 equivalent) or bromine (1 equivalent) in the same solvent to the pyrazole solution at 0°C.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the 3-position of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key functional group that allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[8][9][10][11] In the context of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, this reaction enables the introduction of various aryl and heteroaryl moieties, leading to the generation of diverse compound libraries with potential therapeutic applications.[8][11]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 93608-11-8|3-Bromo-5-(trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Synthesis, Structure, and Application

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, trifluoromethylated pyrazoles stand out as "privileged structures," frequently appearing in a wide array of biologically active compounds. This guide focuses on a particularly versatile and reactive intermediate: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole . Our objective is to provide not just a compilation of data, but a cohesive understanding of its molecular architecture, synthesis, and reactivity, thereby empowering its strategic deployment in research and development.

Molecular Structure and Physicochemical Properties

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and the acidity of the N-H proton.

The tautomeric nature of N-unsubstituted pyrazoles is a key feature. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole exists as a mixture of two tautomers: 3-bromo-5-(trifluoromethyl)-1H-pyrazole and 5-bromo-3-(trifluoromethyl)-1H-pyrazole. While often named interchangeably, the 3-bromo-5-(trifluoromethyl) tautomer is generally considered the more stable form due to the electronic influence of the substituents. For the purpose of this guide, we will refer to the compound as 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, acknowledging its tautomeric equilibrium.

Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

| Property | Value | Source(s) |

| CAS Number | 93608-11-8 | [1] |

| Molecular Formula | C₄H₂BrF₃N₂ | [1] |

| Molecular Weight | 214.97 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

While a specific X-ray crystal structure for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is not publicly available, analysis of related substituted pyrazole structures reveals a planar ring system.[2][3] The bond lengths and angles are characteristic of an aromatic heterocycle, with the C-Br and C-CF₃ bonds positioned for diverse chemical transformations.

Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Strategic Approach

The synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is logically approached in two key stages: the formation of the 3-(trifluoromethyl)-1H-pyrazole core, followed by regioselective bromination. This strategy allows for the controlled introduction of the key functional groups.

Synthesis of the 3-(Trifluoromethyl)-1H-pyrazole Core

The most common and industrially scalable method for constructing the trifluoromethyl-pyrazole ring is the condensation of a trifluoromethylated 1,3-dicarbonyl equivalent with hydrazine. A frequently used starting material is 4,4,4-trifluoro-1-(but-2-en-2-yloxy)butane-1,3-dione or a related trifluoro-β-diketone.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

Rationale: This reaction leverages the classical Knorr pyrazole synthesis, where a β-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring. The use of hydrazine hydrate provides the N-unsubstituted pyrazole.

-

Step 1: Reaction Setup. In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Step 2: Addition of Hydrazine. Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Step 3: Cyclization. After the initial reaction subsides, the mixture is heated to reflux for 2-4 hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by distillation or recrystallization, to yield 3-(trifluoromethyl)-1H-pyrazole.[4]

Regioselective Bromination

With the 3-(trifluoromethyl)-1H-pyrazole core in hand, the next critical step is the introduction of the bromine atom at the 3-position. Direct bromination of pyrazoles can be complex due to the presence of multiple reactive sites. However, the electron-withdrawing trifluoromethyl group deactivates the adjacent C-5 position towards electrophilic attack, favoring substitution at the C-3 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.[5][6]

Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

-

Rationale: This protocol is based on the established methodology for the bromination of electron-deficient pyrazoles.[5][6] NBS provides a source of electrophilic bromine, and the reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Step 1: Dissolution. 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction flask.

-

Step 2: Reagent Addition. N-Bromosuccinimide (1.05 eq) is added portion-wise to the stirred solution at room temperature.

-

Step 3: Reaction Monitoring. The reaction is stirred at room temperature for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

Step 4: Quenching and Extraction. The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Step 5: Purification. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel or recrystallization to afford 3-Bromo-5-(trifluoromethyl)-1H-pyrazole as a solid.

Spectroscopic Characterization

Accurate characterization of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is essential for its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the proton at the C-4 position of the pyrazole ring and a broad singlet for the N-H proton. The exact chemical shift of the C-4 proton will be influenced by the two electron-withdrawing substituents.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group.[7][8] It will exhibit a singlet at a characteristic chemical shift for a CF₃ group attached to a pyrazole ring.

Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole lies in the orthogonal reactivity of its functional groups. The C-Br bond, the N-H group, and the pyrazole ring itself offer multiple avenues for derivatization.

Reactions at the C-Br Bond: A Gateway to Diverse Scaffolds

The bromine atom at the 3-position is the primary handle for introducing molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyrazole with an organoboron reagent (boronic acid or ester). This is a highly robust and functional-group-tolerant method for introducing aryl or heteroaryl substituents at the 3-position.[10][11][12]

-

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the bromopyrazole and an alkene, providing access to vinyl-substituted pyrazoles.[13][14] These products can be further elaborated, for instance, through hydrogenation or oxidation.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyrazole with a wide range of primary and secondary amines.[15][16][17][18][19] It is a go-to method for synthesizing 3-amino-pyrazole derivatives, which are common motifs in pharmacologically active molecules.

Reactions at the N-H Position

The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for N-alkylation or N-arylation. This provides a straightforward method to block the N-H position or to introduce substituents that can modulate the molecule's solubility and pharmacokinetic properties.

Applications in Drug Discovery and Agrochemicals

The 3-bromo-5-(trifluoromethyl)pyrazole scaffold is a highly sought-after building block in the synthesis of complex molecules with potential biological activity. The trifluoromethyl group often enhances metabolic stability and cell permeability, while the pyrazole core can engage in crucial hydrogen bonding interactions with protein targets.[20][21]

-

Pharmaceuticals: While specific, named drugs directly synthesized from this intermediate are not prominently disclosed in the public domain, numerous patents cite its use in the preparation of inhibitors for a range of therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[22][23] The ability to readily diversify the 3-position through cross-coupling makes it an ideal starting point for library synthesis in lead optimization campaigns.

-

Agrochemicals: The trifluoromethylpyrazole motif is a well-established toxophore in many successful pesticides.[24][25] For instance, related structures are found in insecticides and fungicides. The bromine atom in 3-bromo-5-(trifluoromethyl)-1H-pyrazole serves as a convenient attachment point for the synthesis of novel pesticide candidates, allowing for the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents.

Conclusion and Future Outlook

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a quintessential example of a modern chemical building block: a compact, functionalized heterocycle endowed with the unique properties of fluorine. Its well-defined reactivity, particularly the capacity for palladium-catalyzed cross-coupling at the C-3 position, provides a reliable and versatile platform for the synthesis of a diverse array of more complex molecules. For researchers and drug development professionals, a thorough understanding of the synthesis, structure, and reactivity of this intermediate is not merely academic; it is a practical prerequisite for the rational design of the next generation of pharmaceuticals and agrochemicals. As the demand for novel, high-performing chemical entities continues to grow, the strategic application of such powerful building blocks will undoubtedly remain at the forefront of innovation.

References

- Elguero, J., comprehensive Organic Chemistry II, (1996), 4, 1-75.

-

Tairov, M. A., Levchenko, V., Stadniy, I. A., Dmytriv, Y. V., Dehtiarov, S. O., Kibalnyi, M. O., ... & Volochnyuk, D. M. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2619–2632. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022, November 7). [Link]

-

Jismy, B., Guillaumet, G., Akssira, M., Saadi, M., El-Messaoudi, N., & Aouad, M. R. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1634–1645. [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). [Link]

-

Jismy, B., Guillaumet, G., Akssira, M., Saadi, M., El Messaoudi, N., & Aouad, M. R. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 11(3), 1634–1645. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. ResearchGate. (n.d.). [https://www.researchgate.net/publication/348239080_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]pyrimidin-54H-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-apyrimidine_derivatives]([Link])

- Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

Buchwald-Hartwig amination. Wikipedia. (2023, June 30). [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. AZoM.com. (2019, October 22). [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Center for Biotechnology Information. (n.d.). [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. (n.d.). [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]

-

Dong, J., & Shang, M. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 47(2), 65–78. [Link]

-

Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. (2012, April 6). [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021, February 23). [Link]

-

3-Bromo-5-(trifluoromethyl)-1H-pyrazole. PubChem. (n.d.). [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. (n.d.). [Link]

-

Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. ResearchGate. (n.d.). [Link]

-

Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. [Link]

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information. (n.d.). [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Archives. (2017, December 6). [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate. (n.d.). [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. (n.d.). [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Center for Biotechnology Information. (n.d.). [Link]

-

Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. [PDF] Synthesis and Crystal Structures of N-Substituted Pyrazolines | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azom.com [azom.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone - Google Patents [patents.google.com]

- 23. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a highly valuable heterocyclic building block, or synthon, pivotal in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the strategic synthesis of this specific regioisomer, focusing on the robust and regioselective cyclocondensation pathway. We will delve into the mechanistic principles governing the reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and safety.

Chapter 1: Introduction to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

The pyrazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When combined with a bromine atom at the C3 position, the resulting 3-bromo-5-(trifluoromethyl)-1H-pyrazole becomes a versatile intermediate. The bromine can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the pyrazole's nitrogen atoms offer sites for further substitution, enabling the construction of extensive and diverse chemical libraries for screening.

Chapter 2: Retrosynthetic Analysis & Strategic Considerations

Achieving the precise 3-bromo-5-trifluoromethyl arrangement is a non-trivial synthetic challenge. The primary obstacle is controlling the regiochemistry. A naive approach, such as the direct bromination of 5-(trifluoromethyl)-1H-pyrazole, is generally not a viable strategy. Electrophilic aromatic substitution on the pyrazole ring is electronically directed to the C4 position, which would yield the undesired 4-bromo isomer.

Therefore, a more robust strategy is required, one where the regiochemistry is pre-determined by the starting materials. The most effective retrosynthetic disconnection leads to a cyclocondensation reaction, specifically the Knorr pyrazole synthesis, between hydrazine and a suitably functionalized 1,3-dicarbonyl compound.

Diagram 1: Retrosynthetic analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

This guide will focus on the superior cyclocondensation strategy (Pathway B), which ensures the bromine and trifluoromethyl groups are locked into the desired 3 and 5 positions, respectively.

Chapter 3: Detailed Synthesis Protocol (Cyclocondensation Approach)

The cornerstone of this synthesis is the reaction between hydrazine and a 1,3-dicarbonyl precursor that already contains the necessary trifluoromethyl and bromo functionalities at the correct positions. A suitable precursor is 4-bromo-1,1,1-trifluorobutane-2,4-dione (BTFA).

Principle of the Reaction

The reaction is a classic Paal-Knorr type synthesis. Hydrazine, a dinucleophile, attacks the two electrophilic carbonyl carbons of the diketone. The initial attack is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[1]

Causality of Regioselectivity

The regiochemical outcome is dictated by the differential reactivity of the two carbonyl groups in the asymmetric diketone precursor. The carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic and thus more susceptible to the initial nucleophilic attack by a hydrazine nitrogen atom. The subsequent cyclization and dehydration cascade then proceeds in a controlled manner, reliably yielding the 5-(trifluoromethyl) isomer.

// Nodes for reactants and products Reactants [label="4-Bromo-1,1,1-trifluorobutane-2,4-dione + Hydrazine"]; Intermediate1 [label="Hydrazone Intermediate\n(Attack at CF3-adjacent carbonyl)"]; Intermediate2 [label="Cyclized Hemiaminal"]; Product [label="3-Bromo-5-(trifluoromethyl)-1H-pyrazole\n+ 2 H₂O", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactants -> Intermediate1 [label="1. Nucleophilic\nAttack"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular\nCyclization"]; Intermediate2 -> Product [label="3. Dehydration"]; }

Diagram 2: Simplified workflow of the cyclocondensation reaction.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood. Hydrazine is highly toxic and carcinogenic.

Step 1: Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1,1,1-trifluorobutane-2,4-dione (BTFA) (1.0 eq).

-

Add ethanol (approx. 5 volumes, e.g., 5 mL per gram of BTFA) as the solvent. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the reactants and facilitates the proton transfer steps inherent in the mechanism.

-

Begin stirring the mixture under a gentle flow of nitrogen gas.

Step 2: Addition of Hydrazine

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Causality: A slight molar excess of hydrazine ensures the complete consumption of the more valuable diketone precursor. The addition should be slow to control the initial exotherm of the reaction.

Step 3: Reaction and Monitoring

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing ice-cold water (approx. 10 volumes). The product, being organic, will precipitate out of the aqueous solution.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Isolate the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any residual hydrazine and inorganic salts.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.

-

Dry the purified white to off-white solid product under vacuum to yield 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Chapter 4: Data Summary and Characterization

Quantitative Data

| Parameter | Value/Compound | Molar Eq. | Purpose |

| Reactant 1 | 4-Bromo-1,1,1-trifluorobutane-2,4-dione | 1.0 | Key Precursor |

| Reactant 2 | Hydrazine Hydrate | 1.1 | Nitrogen Source |

| Solvent | Ethanol | ~5 volumes | Reaction Medium |

| Temperature | Reflux (~78 °C) | N/A | Increase Reaction Rate |

| Time | 2-4 hours | N/A | Drive to Completion |

| Expected Yield | 75-90% | N/A | Varies with scale and purity |

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyrazole ring proton and the N-H proton.

-

¹³C NMR: Will confirm the presence of the CF₃ carbon and the two pyrazole carbons.

-

¹⁹F NMR: Will show a singlet corresponding to the CF₃ group.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass, including the characteristic isotopic pattern for a bromine-containing compound.

References

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrazole: A versatile moiety in medicinal chemistry. RSC Advances, 5(20), 15875-15902. Available at: [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(10), 1683. Available at: [Link]

-

Tairov, M. A., Levchenko, V., Stadniy, I. A., Dmytriv, Y. V., Dehtiarov, S. O., Kibalnyi, M. O., ... & Volochnyuk, D. M. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(12), 2619-2632. Available at: [Link]

-

Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of pyrazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 317-331. Available at: [Link]

-

Baral, P., Pattanayak, P., & Mohanty, P. (2019). Recent advances in the synthesis of pyrazole derivatives: a review. Results in Chemistry, 1, 100007. Available at: [Link]

-

Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy to Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2882-2890. Available at: [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available at: [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2013). Synthesis and biological activity of some new pyrazole derivatives. Acta Pharmaceutica, 63(1), 1-16. Available at: [Link]

-

Patel, N. C., Dholariya, B. H., & Khunt, R. C. (2012). Synthesis of some new pyrazole derivatives and their antibacterial activity. Journal of Sciences, Islamic Republic of Iran, 23(2), 147-152. Available at: [Link]

-

Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Pyrazoles: a versatile moiety. International Journal of Pharmaceutical Sciences and Research, 4(9), 3416. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry. Available at: [Link]

-

Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. (2020). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Available at: [Link]

Sources

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, trifluoromethylated pyrazoles have emerged as a "privileged scaffold," underpinning the development of numerous therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylated pyrazoles. We will delve into the fundamental contributions of fluorine chemistry to drug design, trace the genesis of synthetic methodologies for constructing the trifluoromethylated pyrazole core, and examine the chemical principles that have guided their journey from laboratory curiosities to blockbuster drugs. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the foundational science and historical context that continue to drive innovation in this critical area of pharmaceutical research.

The Strategic Advantage of Fluorine in Drug Design: A Prelude to Trifluoromethylated Pyrazoles

The introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in drug discovery. The unique properties of the fluorine atom and the trifluoromethyl group (CF₃) can profoundly and beneficially alter the physicochemical and pharmacological properties of a parent compound.[1][2][3] The CF₃ group, in particular, is prized for its ability to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug molecule.[1]

-

Increase Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[1][2] This property is crucial for oral bioavailability and central nervous system penetration.

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups.[2] This modulation can be critical for optimizing drug-receptor interactions and solubility.

-

Improve Binding Affinity: The CF₃ group can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby enhancing binding affinity and potency.[2][4]

The pyrazole nucleus itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold found in numerous biologically active compounds and approved drugs due to its metabolic stability and ability to act as a bioisostere for other functional groups.[5][6] The combination of the robust pyrazole core with the advantageous properties of the trifluoromethyl group has given rise to a class of compounds with exceptional therapeutic potential.

The Genesis of Trifluoromethylated Pyrazoles: A Historical Perspective on Synthetic Strategies

The journey to efficiently synthesize trifluoromethylated pyrazoles has been marked by the evolution of synthetic methodologies, from classical condensation reactions to modern, more versatile approaches.

The Classical Approach: The Knorr Pyrazole Synthesis and its Trifluoromethylated Adaptation

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The adaptation of this classical method to produce trifluoromethylated pyrazoles relies on the use of trifluoromethylated 1,3-dicarbonyl compounds as starting materials.[7][8]

A prominent example is the synthesis of the COX-2 inhibitor Celecoxib. The synthesis involves the Claisen condensation of an acetophenone with ethyl trifluoroacetate to generate a trifluoromethylated 1,3-dicarbonyl adduct. Subsequent reaction with a substituted phenylhydrazine yields the desired 1,5-diaryl-3-trifluoromethylpyrazole core.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Scilit [scilit.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Introduction

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a halogenated, trifluoromethyl-substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motifs—a pyrazole core, a bromine atom, and a trifluoromethyl group—confer specific physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of parent molecules. An unambiguous structural confirmation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its interpretation.

Chemical Structure and Properties:

-

Molecular Formula: C₄H₂BrF₃N₂

-

CAS Number: 93608-11-8, 19968-16-2

-

Physical Form: Solid[2]

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

To ensure high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A spectral width of approximately 16 ppm, centered around 8 ppm, is typically sufficient.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 240 ppm) is necessary. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, often requiring a longer acquisition time than for the ¹H spectrum.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Acquisition (EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a GC inlet. Use a standard electron ionization energy of 70 eV. Acquire data over a mass range of m/z 40-400 to ensure capture of the molecular ion and significant fragments.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. The ¹H and ¹³C NMR spectra confirm the core pyrazole structure and the connectivity of the substituents. IR spectroscopy validates the presence of key functional groups, especially the N-H and C-F bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. This complete spectroscopic profile is essential for ensuring the identity and purity of this important synthetic building block, thereby upholding the integrity of subsequent research and development efforts.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methyl-5-(trifluoromethyl)-1h-pyrazole. Retrieved from [Link]

-

Arkat USA. (n.d.). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

1H NMR spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and multiplicities based on substituent effects, discuss the critical role of tautomerism, and provide a field-proven experimental protocol for acquiring high-quality spectral data.

Introduction: The Molecule and Its Significance

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a disubstituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The substituents at the 3- and 5-positions—a bromine atom and a trifluoromethyl (CF₃) group—impart unique electronic properties and potential reactivity handles for further chemical modification.

-

The Trifluoromethyl Group (CF₃): This group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine.[1] Its presence significantly influences the electron density distribution within the pyrazole ring, which in turn affects the chemical shifts of the ring protons.[2][3][4] In drug design, the CF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity.

-

The Bromine Atom (Br): As a halogen, bromine is also electronegative and exerts an inductive electron-withdrawing effect.[1] Its presence is expected to deshield adjacent protons. Furthermore, it provides a valuable site for synthetic elaboration through cross-coupling reactions.

Accurate structural confirmation via ¹H NMR is a critical first step in the utilization of this building block for any research or development application.

Annular Tautomerism: A Critical Consideration

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[5][6] For 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, this results in a dynamic equilibrium between two tautomeric forms.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Principles: Decoding the ¹³C Spectrum of a Complex Heterocycle

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern drug discovery and agrochemical development. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a deep dive into the theoretical underpinnings, practical experimental design, and detailed spectral interpretation required for unambiguous structural confirmation.

The structural elucidation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole by ¹³C NMR spectroscopy is a compelling case study in understanding how distinct structural features manifest in the spectrum. The analysis hinges on predicting the chemical environment of the four unique carbon atoms and, crucially, interpreting the spin-spin coupling interactions between carbon (¹³C) and fluorine (¹⁹F) nuclei.

The Influence of the Pyrazole Core and Substituents

The ¹³C NMR spectrum is governed by the electron density around each carbon nucleus; higher electron density results in shielding (upfield shift, lower ppm), while lower electron density causes deshielding (downfield shift, higher ppm). The chemical shifts in our target molecule are modulated by a combination of factors:

-

The Pyrazole Ring: The aromatic nature of the pyrazole ring places its carbon signals in a predictable region of the spectrum. In N-H pyrazoles, the exact chemical shifts can be influenced by tautomerism, where the N-H proton can reside on either nitrogen atom.[1][2] For the purpose of this guide, we will consider the dominant tautomeric form for spectral prediction.

-

Electronegative Substituents: The bromine (Br) and trifluoromethyl (CF₃) groups are strongly electronegative and exert significant influence on the carbon skeleton.[3][4] The electron-withdrawing nature of these groups generally leads to a downfield shift for nearby carbons.[4][5]

The Definitive Signature: Carbon-Fluorine (C-F) Coupling

The presence of a trifluoromethyl group provides a rich and highly informative layer of data through ¹³C-¹⁹F spin-spin coupling.[6] Since ¹⁹F has a nuclear spin (I = ½) and is 100% naturally abundant, its magnetic moment couples with that of neighboring ¹³C nuclei, splitting the carbon signals into distinct multiplets.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), diminishes with the number of bonds separating the coupled nuclei.

For 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, we anticipate the following coupling patterns:

-

One-Bond Coupling (¹JCF): A very large coupling between the CF₃ carbon and the three fluorine atoms, resulting in a quartet.

-

Two-Bond Coupling (²JCF): A significant coupling between C5 (the carbon attached to the CF₃ group) and the fluorine atoms, also producing a quartet.

-

Three-Bond Coupling (³JCF): A smaller coupling between C4 and the fluorine atoms, yielding a quartet.

-

Four-Bond Coupling (⁴JCF): A very small, and often unresolved, coupling between C3 and the fluorine atoms.[8][9]

The consistent appearance of these quartets is a powerful validation tool for confirming the structure.[10]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to maximize signal-to-noise while ensuring the accurate representation of all spectral features.

Step-by-Step Sample Preparation

-

Quantify the Analyte: Weigh approximately 50-100 mg of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. This higher concentration is necessary to overcome the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus, ensuring a good signal-to-noise ratio within a reasonable acquisition time.[11]

-

Select the Solvent: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, ensuring the compound is fully soluble. The required volume for a standard 5 mm NMR tube is approximately 0.5-0.6 mL.[12]

-

Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. To ensure magnetic field homogeneity and prevent spectral line broadening, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality NMR tube. Any suspended particulate matter must be removed.

-